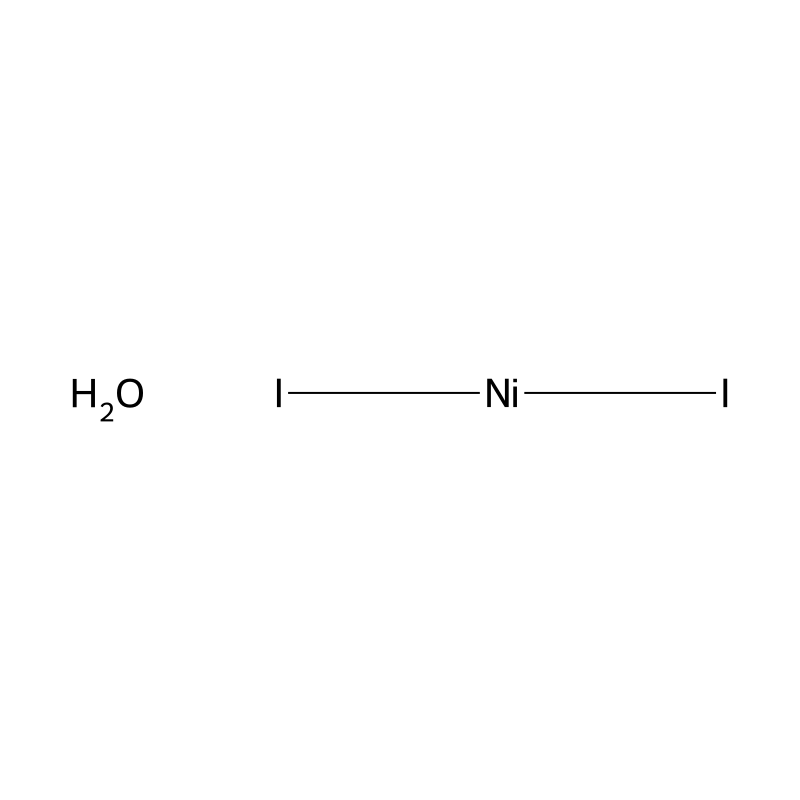Nickel(II) iodide hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Functional Materials
Nickel(II) iodide hydrate can be used as a precursor for the synthesis of various functional materials like nickel chalcogenides and other advanced materials. These materials have potential applications in catalysis, energy conversion, and optoelectronics due to their interesting electrical, magnetic, and optical properties.
For instance, research has shown that nickel(II) iodide hydrate can be decomposed under specific conditions to produce nickel sulfide nanoparticles. [] These nanoparticles exhibit good catalytic activity for hydrogen evolution reactions, which are crucial for clean energy technologies like hydrogen fuel cells.
Nickel(II) iodide hydrate, represented by the formula NiI₂·nH₂O, is an inorganic compound that exists primarily as a hexahydrate, NiI₂·6H₂O. It appears as a bluish-green crystalline solid, which is indicative of its hydrated form. The compound is paramagnetic and hygroscopic, meaning it readily absorbs moisture from the atmosphere. Nickel(II) iodide hydrate can be synthesized through various methods, including the dissolution of nickel oxide, hydroxide, or carbonate in hydroiodic acid .
- Toxicity: Nickel(II) compounds can be irritating to the skin, eyes, and respiratory system upon exposure []. Chronic exposure to nickel may cause sensitization and allergic reactions [].
- Flammability: Not flammable
- Reactivity: Reacts with strong acids and bases
Safety Precautions:
Nickel(II) iodide hydrate should be handled with gloves and eye protection in a well-ventilated fume hood [].
- Hydrolysis Reaction:This reaction shows the conversion of nickel(II) iodide and water into nickel(II) hydroxide, hydrogen gas, and iodine .
- Metathesis Reaction: Nickel(II) iodide can also be produced through a metathesis reaction involving sodium iodide and nickel(II) chloride:
These reactions illustrate the versatility of nickel(II) iodide in various chemical processes.
Nickel(II) iodide exhibits biological activity that necessitates careful handling due to its potential toxicity. Nickel compounds are known to be carcinogenic and can cause skin sensitization. Studies have indicated that exposure to nickel compounds may lead to adverse health effects, including respiratory issues and skin irritation . The compound's biological interactions are still under investigation, particularly concerning its role in catalysis within biological systems.
Several synthesis methods for nickel(II) iodide hydrate include:
- Dissolution Method: Dissolving nickel oxide, hydroxide, or carbonate in hydroiodic acid.
- Metathesis Reaction: Reacting sodium iodide with nickel(II) chloride or nitrate in ethanol.
- Dehydration Process: Heating the hexahydrate form to obtain anhydrous nickel(II) iodide .
These methods allow for the production of both hydrated and anhydrous forms of the compound.
Nickel(II) iodide has several applications:
- Catalysis: It serves as a catalyst in carbonylation reactions and organic synthesis, particularly in cross-coupling reactions involving samarium(II) iodide .
- Humidity Sensors: Due to its hygroscopic nature, it is used in humidity detection applications where its color change with moisture is beneficial .
- Material Science: Nickel(II) iodide is explored for its electrical properties and potential use in electronic devices .
Research on interaction studies of nickel(II) iodide focuses on its reactivity with various ligands and substrates in catalytic processes. The compound has shown effectiveness in facilitating cross-coupling reactions and has been investigated for its role in synthesizing complex organic molecules. Its interactions with other metal ions and ligands can lead to diverse coordination complexes, enhancing its utility in various chemical applications .
Nickel(II) iodide can be compared with several other metal dihalides:
| Compound | Color | Solubility | Melting Point (°C) | Structure |
|---|---|---|---|---|
| Nickel(II) chloride | Yellow | Soluble | 1001 | CdCl₂ type |
| Nickel(II) bromide | Yellow | Soluble | 965 | CdCl₂ type |
| Nickel(II) fluoride | Yellow | Slightly soluble | 1450 | Tetragonal rutile |
| Copper(II) iodide | Green | Soluble | 450 | Cubic |
Uniqueness of Nickel(II) Iodide
Nickel(II) iodide is unique due to its paramagnetic properties and the specific coordination environment of the nickel ion within its hydrated form. Unlike other halides, it forms stable complexes that can engage in significant catalytic activity. Its distinctive bluish-green color when hydrated sets it apart from other metal dihalides.








